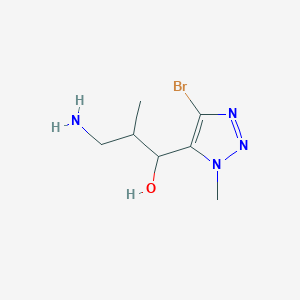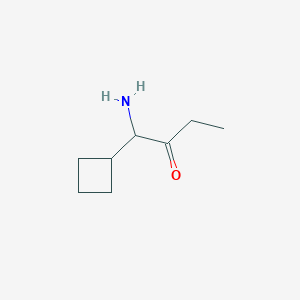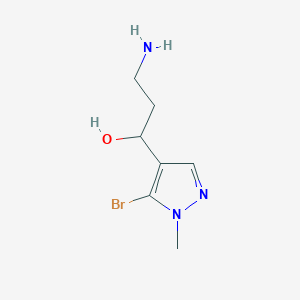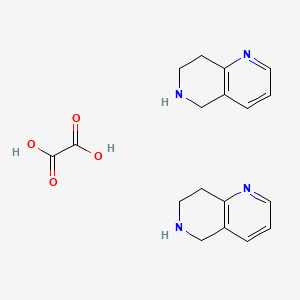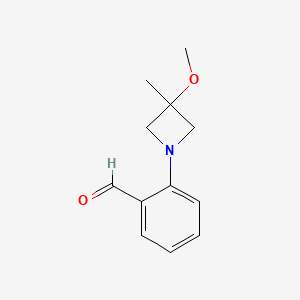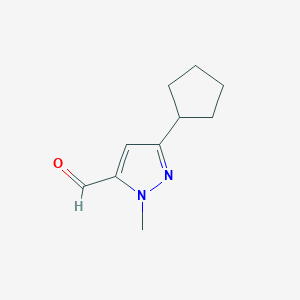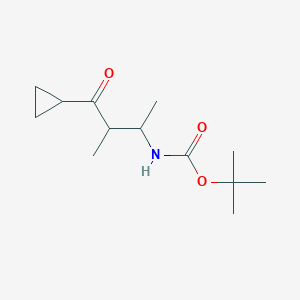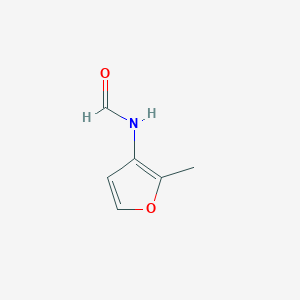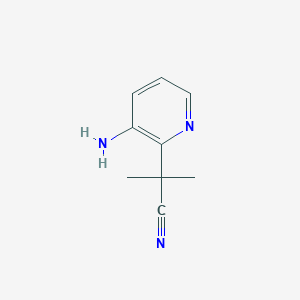
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one typically involves multiple stepsFor instance, the synthesis might involve the reaction of hydrazinecarbothioamide with carbon disulfide to form a thiadiazole intermediate, which is then further reacted with appropriate reagents to introduce the amino and butanone groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of specific solvents, catalysts, and reaction conditions to ensure efficient production. For example, using 1,2-dichloroethane as a solvent and triphenylphosphine as a reducer can yield high purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,2,4-thiadiazole: Known for its antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: Studied for its anticancer activities.
Uniqueness
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one is unique due to its specific structure, which allows it to interact with different molecular targets compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C6H9N3OS |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
3-amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one |
InChI |
InChI=1S/C6H9N3OS/c1-4(7)6(10)2-5-3-8-11-9-5/h3-4H,2,7H2,1H3 |
Clave InChI |
BYVAPCDBZPFASH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CC1=NSN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





